molecular formula C22H20N2O6 B10834677 2-nitro-4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide

2-nitro-4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B10834677
M. Wt: 408.4 g/mol
InChI Key: RCEYITFFDFXLHB-UHFFFAOYSA-N
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Description

PMID25991433-Compound-Q2: is a small molecular drug known for its significant therapeutic potential. It has a molecular weight of 408.4 and a topological polar surface area of 4.1. This compound is notable for its stability and efficacy in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID25991433-Compound-Q2 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the compound’s stability and bioavailability. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: : On an industrial scale, the production of PMID25991433-Compound-Q2 is optimized for cost-effectiveness and scalability. The process involves large-scale reactors and continuous flow systems to maintain consistent quality. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the reproducibility of the compound .

Chemical Reactions Analysis

Types of Reactions: : PMID25991433-Compound-Q2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with enhanced properties .

Scientific Research Applications

Chemistry: : In chemistry, PMID25991433-Compound-Q2 is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis applications .

Biology: : In biological research, this compound is utilized to study cellular processes and pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding disease mechanisms and developing new therapeutic strategies .

Medicine: : Medically, PMID25991433-Compound-Q2 has shown promise in treating various conditions due to its potent biological activity. It is being investigated for its potential use in cancer therapy, anti-inflammatory treatments, and other therapeutic areas .

Industry: : In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized industries .

Mechanism of Action

The mechanism of action of PMID25991433-Compound-Q2 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to changes in cellular functions. The compound’s ability to inhibit or activate these targets is crucial for its therapeutic effects. Detailed studies have shown that it can influence pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : PMID25991433-Compound-Q2 stands out due to its unique molecular structure, which provides enhanced stability and bioavailability compared to similar compounds. Its ability to modulate multiple pathways simultaneously makes it a versatile candidate for various therapeutic applications .

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-nitro-4-phenyl-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C22H20N2O6/c1-28-19-12-16(13-20(29-2)21(19)30-3)23-22(25)17-10-9-15(11-18(17)24(26)27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,25)

InChI Key

RCEYITFFDFXLHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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